N-(2-methoxyethyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)cyclooctanamine: is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.30642 g/mol . This compound is characterized by the presence of a cyclooctane ring attached to an amine group, which is further substituted with a 2-methoxyethyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the ketone to the corresponding amine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)cyclooctanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It is also employed in the synthesis of biologically active compounds .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 2-methoxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
N,N-diethylmethylamine: Similar in structure but lacks the cyclooctane ring.
N-methylcyclooctanamine: Contains the cyclooctane ring but lacks the 2-methoxyethyl group.
Uniqueness: N-(2-methoxyethyl)cyclooctanamine is unique due to the presence of both the cyclooctane ring and the 2-methoxyethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclooctanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-13-10-9-12-11-7-5-3-2-4-6-8-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQYPFUNLPVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.